GT-055: A Technical Guide for Drug Development Professionals
GT-055: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development for use in combination with the siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[2] GT-055 restores the activity of GT-1 against bacteria that produce a wide range of β-lactamases. Furthermore, evidence suggests that GT-055 possesses intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins (PBPs), offering a dual mechanism of action to overcome bacterial resistance. This document provides a comprehensive overview of the chemical structure, properties, and available preclinical data for GT-055.
Chemical Structure and Physicochemical Properties
GT-055 is a synthetic compound characterized by a diazabicyclooctane core, a structural motif known for its potent β-lactamase inhibitory activity.
Table 1: Physicochemical Properties of GT-055
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₀F₃N₅O₈S | |
| Molecular Weight | 463.39 g/mol | |
| IUPAC Name | Not available in public sources | |
| SMILES Notation | Not available in public sources | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Mechanism of Action
The combination of GT-1 and GT-055 employs a "Trojan horse" strategy coupled with direct enzyme inhibition to effectively kill MDR Gram-negative bacteria.[1][3]
-
Siderophore-Mediated Uptake of GT-1: GT-1 is a conjugate of a cephalosporin antibiotic and a siderophore. Bacteria have active iron uptake systems that recognize and transport siderophores across their outer membrane to acquire essential iron. By mimicking this natural process, GT-1 is actively transported into the periplasmic space of Gram-negative bacteria.[1]
-
Inhibition of β-Lactamases by GT-055: In the periplasm, β-lactamases can hydrolyze and inactivate β-lactam antibiotics like the cephalosporin component of GT-1. GT-055, as a potent β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering them inactive. This protects GT-1 from degradation.[1]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Once protected, the cephalosporin component of GT-1 can bind to its primary targets, the PBPs, which are essential enzymes for bacterial cell wall synthesis. Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.
-
Intrinsic Activity of GT-055: Some diazabicyclooctane inhibitors have been shown to have a dual mechanism of action, not only inhibiting β-lactamases but also directly binding to and inhibiting PBPs, particularly PBP2. This intrinsic antibacterial activity of GT-055 contributes to the overall efficacy of the combination therapy.[4]
Caption: Combined mechanism of action of GT-1 and GT-055.
In Vitro Activity
The in vitro efficacy of GT-055, both alone and in combination with GT-1, has been evaluated against a broad range of clinical isolates. Minimum Inhibitory Concentration (MIC) values are summarized below.
Table 2: In Vitro Activity of GT-055 and GT-1/GT-055 against Gram-Negative Pathogens
| Organism | β-Lactamase Profile | GT-055 MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) | Reference |
| Escherichia coli | ESBL-producing | 2 - 8 | ≤0.12 | [1] |
| Klebsiella pneumoniae | Carbapenemase-producing | 2 - 8 | ≤0.12 | [1] |
| Acinetobacter spp. | OXA-producing | >256 | 1 - 128 | [4] |
| Various MDR strains | NDM-1, OXA-1, etc. | Not sensitive (most) | ≤4 (for 114/168 strains) | [2] |
Experimental Protocols: In Vitro Susceptibility Testing
-
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for susceptibility testing.[5]
-
Inoculum: Bacterial suspensions were prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Microtiter plates were incubated at 35-37°C for 16-20 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
-
GT-055 Concentration: When tested in combination, GT-055 was typically used at a fixed concentration of 4 µg/mL.[4]
Caption: Workflow for MIC determination.
In Vivo Efficacy
The combination of GT-1 and GT-055 has demonstrated efficacy in murine infection models.
Table 3: In Vivo Efficacy of GT-1/GT-055 in a Murine Thigh Infection Model
| Pathogen Strain | Treatment Regimen (GT-1/GT-055) | Outcome | Reference |
| P. aeruginosa | Not specified in detail | Greater reduction in bacterial load than ceftazidime | [2] |
| Y. pestis (aerosol model) | 20/30, 60/90, or 200/300 mg/kg, SC, q6h | Efficacy at least equivalent to ciprofloxacin | [2] |
Experimental Protocols: Murine Thigh Infection Model
-
Animal Model: Neutropenic mice are typically used to assess antimicrobial efficacy without the interference of the host immune system. Neutropenia is induced by the administration of cyclophosphamide.[6][7]
-
Infection: A defined inoculum of the bacterial pathogen (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.[8]
-
Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens can vary in terms of dose, frequency (e.g., q6h), and route of administration (e.g., subcutaneous).[2][6]
-
Endpoint: The primary endpoint is the bacterial burden in the thigh tissue at the end of the treatment period (e.g., 24 hours), determined by homogenizing the thigh and plating serial dilutions to count CFUs.[8]
Caption: Murine thigh infection model workflow.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) studies in mice have shown that GT-055 has a PK profile similar to that of GT-1. The PK/PD index associated with GT-055 efficacy in an in vitro infection model is the plasma free-drug AUC/MIC ratio. For Enterobacterales, the free-drug AUC/MIC ratios associated with net bacterial stasis, 1-log kill, and 2-log kill are 4.13, 13.7, and 57.2, respectively. Initial studies suggest that the optimal GT-1:GT-055 ratio is 1:1.[2]
Conclusion
GT-055 is a promising β-lactamase inhibitor with a dual mechanism of action that, in combination with the siderophore cephalosporin GT-1, demonstrates potent activity against a wide range of MDR Gram-negative pathogens. The available preclinical data supports its continued development as a potential therapeutic option for serious and difficult-to-treat bacterial infections. Further studies are warranted to fully characterize its physicochemical properties, expand upon its in vivo efficacy against a broader panel of clinical isolates, and evaluate its safety and efficacy in human clinical trials.
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, GT-055, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ihma.com [ihma.com]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. dovepress.com [dovepress.com]
